9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include:
- 2,4,7-Trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones
- 3-Nitro-1,2,4-triazol-5-one
- 2-[(4-Methoxybenzyl)sulfanyl]-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWWRUJRDGDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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